molecular formula C11H12F3N3 B2809790 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile CAS No. 1006356-58-6

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile

货号: B2809790
CAS 编号: 1006356-58-6
分子量: 243.233
InChI 键: USVNBIIDBLDFJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3. The side chain consists of a 2-methylpropanenitrile moiety, contributing to its unique electronic and steric properties. The nitrile group enhances polarity and may influence reactivity in synthetic pathways or biological interactions.

属性

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c1-7(5-15)6-17-9(8-2-3-8)4-10(16-17)11(12,13)14/h4,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVNBIIDBLDFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are critical for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in batch or continuous flow reactors. Parameters such as solvent choice, reaction time, and purification techniques are optimized for scalability and cost-effectiveness.

化学反应分析

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of various oxides.

  • Reduction: : Reduction reactions typically lead to the formation of simpler hydrocarbon derivatives.

  • Substitution: : Substitution reactions can occur at various positions on the pyrazole ring or the cyclopropyl group.

Common Reagents and Conditions

  • Oxidizing agents: : Examples include hydrogen peroxide and potassium permanganate.

  • Reducing agents: : Common reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substituents: : Halogens, amines, and other nucleophiles are frequently used.

Major Products

Depending on the reaction type and conditions, the major products include oxides, reduced hydrocarbons, and substituted derivatives.

科学研究应用

Chemistry

This compound is used as a building block in organic synthesis, helping to create more complex molecules for research and development.

Biology

In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways.

Medicine

Industry

Industrial applications might involve its use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

作用机制

Molecular Targets and Pathways

The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biochemical pathways, leading to the observed effects.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and its analogs:

Compound Name (CAS/Reference) Substituent on Pyrazole Side Chain Functional Group Molecular Weight Key Characteristics Reference
Target Compound (3D-GQB35658) 5-cyclopropyl 2-methylpropanenitrile 244.2* High polarity, potential metabolic stability
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (1006334-26-4) 5-phenyl Propanenitrile 281.2 Enhanced aromaticity, lower steric hindrance
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide 5-cyclopropyl But-2-ynamide 247.3 Alkyne functionality, potential for click chemistry
2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide 5-cyclopropyl Chloroacetamide 313.7 Electrophilic chloro group, possible alkylation activity
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol 5-cyclopropyl Propan-1-ol 250.2 Hydrophilic, hydrogen-bonding capability

*Calculated molecular weight based on formula C₁₀H₁₁F₃N₄.

Physicochemical and Reactivity Comparisons

  • Nitrile vs. Ester/Carboxylic Acid: The target compound’s nitrile group offers strong electron-withdrawing effects, stabilizing the pyrazole ring and reducing nucleophilic susceptibility. In contrast, esters (e.g., methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, ) are more hydrolytically labile, while carboxylic acids (e.g., thiazole-5-carboxylic acid derivative, ) exhibit higher solubility and acidity .
  • Cyclopropyl vs. Phenyl groups may enhance π-π stacking in biological systems but reduce conformational flexibility .

生物活性

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Chemical Formula : C₁₁H₁₂F₃N₃
  • Molecular Weight : 247.26 g/mol
  • CAS Number : 19616493

Biological Activity Overview

The biological activity of this compound has been explored primarily through its antimicrobial properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of compounds related to this compound, particularly against resistant strains of bacteria such as Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) Against Staphylococcus aureus

CompoundMIC (µg/mL)Resistance Type
Compound A0.25MRSA
Compound B0.5VRSA
This compoundTBDTBD

Note: MIC values are indicative and may vary based on experimental conditions.

In a study assessing a series of trifluoromethyl-substituted compounds, those with similar structural features to this compound exhibited significant antibacterial activity, with MIC values ranging from 0.25 to 64 µg/mL against various strains of S. aureus .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The trifluoromethyl group is hypothesized to enhance lipophilicity, allowing better membrane penetration and increased potency against gram-positive bacteria .

Case Studies

Case Study 1: Efficacy Against MRSA
In a controlled laboratory setting, researchers tested the effectiveness of the compound against MRSA strains. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting potential for use in treating resistant infections .

Case Study 2: Cytotoxicity Assessment
A cytotoxicity study conducted on Vero cells revealed that while the compound exhibited antimicrobial properties, it also demonstrated selective toxicity profiles. Compounds with MIC values below 1 µg/mL were further analyzed for their selectivity index, revealing promising results for therapeutic applications without substantial cytotoxic effects .

常见问题

Basic: What synthetic strategies are recommended for optimizing the yield of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile?

Methodological Answer:
The synthesis of pyrazole derivatives often involves multi-step protocols. For this compound:

  • Step 1: Cyclopropane introduction via cyclopropanation of α,β-unsaturated esters using trimethylsulfoxonium iodide under basic conditions (e.g., NaH in DMF) .
  • Step 2: Trifluoromethylation at the pyrazole 3-position using CF₃Cu or Ruppert-Prakash reagent (TMSCF₃) under catalytic conditions (e.g., KF/18-crown-6) .
  • Step 3: Propionitrile linkage via nucleophilic substitution or Mitsunobu reaction between the pyrazole intermediate and 2-methylpropanenitrile.
    Critical Parameters:
  • Temperature control (<0°C for cyclopropanation to prevent side reactions).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
    Yield Optimization:
  • Use anhydrous solvents and inert atmosphere (N₂/Ar) to minimize hydrolysis of trifluoromethyl groups.
  • Monitor reaction progress with TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C/19F NMR:
    • Confirm pyrazole ring substitution patterns (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm; trifluoromethyl at δ -62 ppm in 19F NMR) .
    • Propionitrile linkage: Look for methylene protons adjacent to nitrile (δ 2.5–3.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS):
    • Expected molecular ion [M+H]+ for C₁₂H₁₃F₃N₃: 272.1112 (calc.), ±2 ppm tolerance .
  • X-ray Crystallography:
    • Resolve spatial arrangement of cyclopropyl and trifluoromethyl groups to validate regioselectivity .

Advanced: How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?

Methodological Answer:

  • Comparative SAR Studies:
    • Replace cyclopropyl with methyl (e.g., celecoxib analog SC-58635) to assess COX-2 inhibition selectivity .
    • Trifluoromethyl is critical for binding affinity: Replace with Cl or Br to evaluate steric/electronic effects .
  • In Vitro Assays:
    • COX-1/COX-2 inhibition (ELISA, IC₅₀ determination).
    • Thermodynamic solubility (shake-flask method, PBS pH 7.4) to correlate lipophilicity (LogP) with cyclopropyl’s contribution .
      Key Finding:
      Cyclopropyl enhances metabolic stability compared to bulkier substituents but may reduce aqueous solubility .

Advanced: What mechanistic insights explain its potential anti-inflammatory activity?

Methodological Answer:

  • Enzyme Inhibition:
    • COX-2 binding: Molecular docking (AutoDock Vina) reveals H-bonding between pyrazole N1 and COX-2 His90 .
    • Trifluoromethyl stabilizes hydrophobic interactions with Val523 .
  • Pathway Analysis:
    • Downregulation of NF-κB (measured via luciferase reporter assay in RAW 264.7 macrophages) .
  • Metabolite Identification:
    • Incubate with liver microsomes (human/rat), analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at cyclopropyl) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Data Harmonization:
    • Standardize assay conditions (e.g., cell line: HEK293 vs. CHO; ATP concentration in kinase assays).
    • Validate purity (>95% via HPLC) to exclude batch-to-batch variability .
  • Meta-Analysis:
    • Compare IC₅₀ values from independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) .
      Case Study:
      Discrepancies in COX-2 inhibition potency may arise from differences in enzyme source (recombinant vs. native) .

Advanced: What strategies improve its pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Prodrug Design:
    • Esterify the nitrile group to enhance oral bioavailability (e.g., ethyl ester prodrug) .
  • Formulation Optimization:
    • Nanocrystal suspensions (wet milling) to improve dissolution rate .
  • PK/PD Modeling:
    • Fit plasma concentration-time curves (WinNonlin) to estimate t₁/₂, Cmax, and AUC .

Advanced: How to assess in vitro-in vivo correlations (IVIVC) for toxicity?

Methodological Answer:

  • In Vitro Tox Screens:
    • HepG2 cytotoxicity (MTT assay), hERG inhibition (patch-clamp) .
  • In Vivo Correlation:
    • Administer escalating doses (1–50 mg/kg) in rodents; monitor ALT/AST levels and histopathology .
      Critical Parameter:
      Dose-linear pharmacokinetics (AUC ~ dose) suggests predictable toxicity .

Advanced: What computational methods predict metabolic hotspots?

Methodological Answer:

  • Software Tools:
    • Use Schrödinger’s QikProp to predict CYP450-mediated oxidation sites (e.g., cyclopropyl ring) .
    • Molecular dynamics (GROMACS) to simulate binding to CYP3A4 active site .
  • Validation:
    • Compare predicted metabolites with experimental LC-HRMS data from microsomal incubations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。